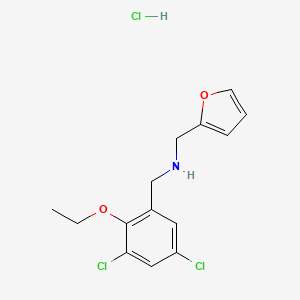
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as BRD0705, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug for various types of cancer.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied in preclinical models for its anti-cancer properties. It has shown potent activity against various types of cancer, including breast, lung, and colon cancers. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea inhibits the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to the development and progression of cancer.
Mécanisme D'action
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as paclitaxel and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. This compound also has good solubility in both aqueous and organic solvents, making it suitable for in vitro and in vivo studies. However, one limitation of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its relatively low potency compared to other BET inhibitors, such as JQ1. This may limit its efficacy in certain types of cancer or require higher doses for therapeutic effect.
Orientations Futures
There are several potential future directions for the development of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One avenue is the optimization of the compound's potency and selectivity for BET proteins. This could be achieved through structure-activity relationship studies or the development of prodrugs that can be activated specifically in cancer cells. Another direction is the evaluation of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea in combination with other anti-cancer drugs, particularly immunotherapies. Finally, the clinical development of N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a therapeutic drug for cancer is a promising direction that warrants further investigation.
Conclusion
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a small molecule inhibitor that has shown promise in preclinical studies for its anti-cancer properties. Its specificity for BET proteins and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic drug for various types of cancer. Further research is needed to optimize its potency and selectivity, evaluate its efficacy in combination with other drugs, and advance its clinical development.
Méthodes De Synthèse
N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is synthesized by reacting 4-bromoaniline with tetrahydro-2-furanylmethyl isocyanate in the presence of a base. The reaction yields N-(4-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)urea as a white solid with a purity of over 95%. This synthesis method is relatively simple and can be scaled up for large-scale production.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h3-6,11H,1-2,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMFPJSVFFRMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)
![2-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5404828.png)
![5-{[{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5404834.png)
![N-cycloheptyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5404841.png)

![rel-(1S,6R)-9-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5404852.png)
![N-isobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5404858.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5404861.png)
![2-[{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5404863.png)
![3,4-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5404882.png)
![7-(3-cyclopentylpropanoyl)-2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5404888.png)
![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5404892.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5404896.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5404906.png)